molecular formula C12H15NO4S B7588503 (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone

(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone

Cat. No. B7588503
M. Wt: 269.32 g/mol
InChI Key: GPRMTOIKBLFVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone, also known as HMTM, is a synthetic compound that has shown potential in various scientific research applications. This compound is a thiazinanone derivative that has been synthesized using a specific method, which will be discussed in HMTM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. In addition, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone can reduce inflammation and pain in animal models of inflammation. In addition, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has also been found to reduce tumor growth in animal models of cancer. (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has been found to exhibit low toxicity in animal models, making it a safe candidate for further research. However, the limitations of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone include its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone. One direction is to further investigate the mechanism of action of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone, particularly its effects on various enzymes and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone in animal models and humans. In addition, further research is needed to determine the potential of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone as an anticancer agent, particularly in combination with other chemotherapeutic agents. Overall, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to form the final product, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone. This method has been reported to yield a high purity product with good yields.

Scientific Research Applications

(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has been found to exhibit anti-inflammatory and analgesic properties. In addition, (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone has also been studied for its potential use as an anticancer agent. Studies have shown that (2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone can induce apoptosis in cancer cells, making it a promising candidate for further research.

properties

IUPAC Name

(2-hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-9-2-3-11(14)10(8-9)12(15)13-4-6-18(16)7-5-13/h2-3,8,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRMTOIKBLFVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)N2CCS(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-methoxyphenyl)-(1-oxo-1,4-thiazinan-4-yl)methanone

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